
(4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone, also known as 4F-POP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been gaining popularity in the research community due to its potential applications in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of (4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone involves the inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular levels of dopamine in the brain. This increase in dopamine levels results in the activation of the reward pathway, which leads to feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the dopamine system. It has been shown to increase the release of dopamine in the brain, which leads to feelings of pleasure and euphoria. Additionally, this compound has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone in lab experiments is its potency as a dopamine transporter blocker. This makes it a valuable tool for studying the dopamine system and its role in various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential for abuse. Due to its psychoactive properties, it is important to handle the compound with care and follow proper safety protocols.
Direcciones Futuras
There are several future directions for the study of (4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone. One potential direction is the development of new analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and ADHD. Finally, more research is needed to fully understand the potential risks associated with the use of this compound, particularly in the context of its potential for abuse.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained popularity in the research community due to its potential applications in the field of neuroscience. It has been shown to act as a potent dopamine transporter blocker, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and ADHD. Additionally, this compound has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain. However, due to its psychoactive properties, it is important to handle the compound with care and follow proper safety protocols.
Métodos De Síntesis
The synthesis of (4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone involves the reaction of 4-propylphenylmagnesium bromide with 4,4-difluoropiperidin-1-one in the presence of a palladium catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Aplicaciones Científicas De Investigación
(4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a potent dopamine transporter blocker, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, this compound has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c1-2-3-12-4-6-13(7-5-12)14(19)18-10-8-15(16,17)9-11-18/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPPFXPTGWNZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

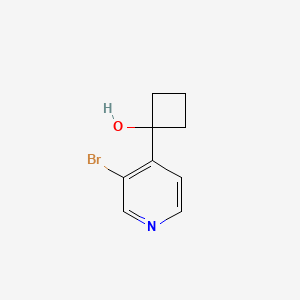
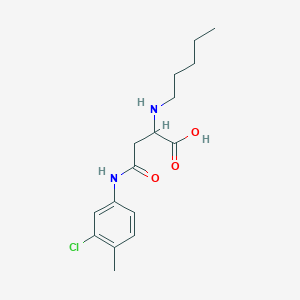
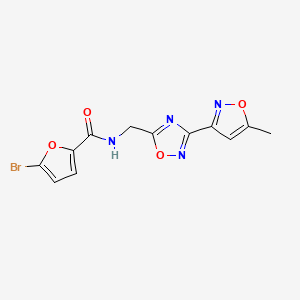
![N-benzyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methylbenzamide](/img/structure/B2898338.png)
![15-Hydroxy-17-thia-2,12,14-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,8,11(16),14-pentaen-13-one](/img/structure/B2898340.png)
![3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898341.png)
![4-Amino-5-benzoyl-2-[(2-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2898343.png)
![N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2898344.png)
![N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2898345.png)

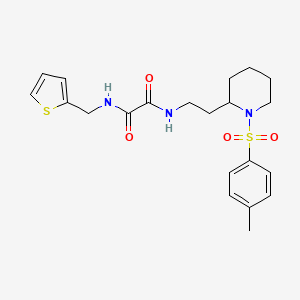
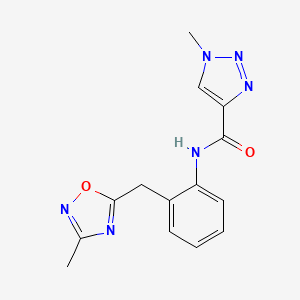
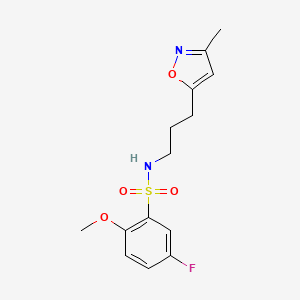
![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2898352.png)